2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

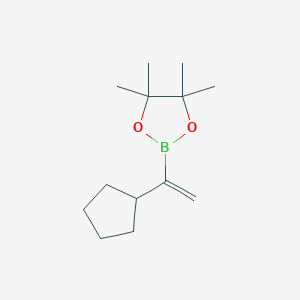

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a cyclopentylvinyl substituent attached to a pinacol boronate core. This compound is part of a broader class of organoboron reagents used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. Its cyclopentyl group confers unique steric and electronic properties, influencing reactivity in catalytic transformations.

Properties

IUPAC Name |

2-(1-cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10(11-8-6-7-9-11)14-15-12(2,3)13(4,5)16-14/h11H,1,6-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDUGUZNXCBEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173060 | |

| Record name | 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177949-94-9 | |

| Record name | 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177949-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 1-Cyclopentylvinylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry. The downstream effects of this pathway include the formation of complex organic compounds through the coupling of chemically differentiated fragments.

Pharmacokinetics

Based on its involvement in the sm cross-coupling reaction, it can be inferred that its bioavailability would be influenced by factors such as its stability and the conditions under which the reaction takes place.

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds . This is a crucial process in the synthesis of complex organic compounds, including many pharmaceuticals and polymers.

Action Environment

The efficacy and stability of 1-Cyclopentylvinylboronic acid pinacol ester are influenced by the reaction conditions of the SM cross-coupling process. These conditions include factors such as temperature, the presence of a palladium catalyst, and the pH of the reaction environment. The compound is noted for its stability and tolerance of various functional groups, making it a versatile reagent in the SM cross-coupling reaction.

Biochemical Analysis

Biochemical Properties

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a complex between the boronic ester and the catalyst, facilitating the transfer of the boron moiety to the organic substrate.

Cellular Effects

It is known that boronic esters can influence cell signaling pathways and gene expression by interacting with specific biomolecules. For instance, the compound may affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This mechanism is crucial for its role in various biochemical reactions, including the inhibition of proteases and other enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that its effects on cellular function can diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to boron metabolism. It interacts with enzymes such as boron transporters and cofactors that facilitate its incorporation into metabolic processes. These interactions can affect metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.

Biological Activity

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural properties lend it biological activity that may be explored for therapeutic purposes. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula: C13H23BO2

- Molecular Weight: 222.13 g/mol

- CAS Number: 157945-82-9

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions involving boron. Boron compounds have been shown to interact with biological systems in several ways:

- Enzyme Inhibition: Boron-containing compounds can inhibit enzymes involved in metabolic pathways.

- Cell Signaling Modulation: They may affect cell signaling pathways by interacting with proteins and nucleic acids.

- Antioxidant Activity: Some studies suggest that boron compounds exhibit antioxidant properties that can protect cells from oxidative stress.

Biological Activity Data

Recent studies have highlighted the biological activities of similar dioxaborolane compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity of Related Compounds

Case Studies

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of boron-containing compounds, researchers found that derivatives similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells through the modulation of cell cycle regulators.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of boron compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells. The specific role of dioxaborolanes in this context remains to be fully elucidated but suggests potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Cycloalkylvinyl-Substituted Dioxaborolanes

- 2-[(E)-2-(1-Cyclohexen-1-yl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 245432-97-7) Structure: Features a cyclohexenylvinyl group instead of cyclopentylvinyl. Synthesis: Prepared via stereoselective methods, likely involving alkynylboration or hydroboration. Applications: Used in conjugated diene synthesis for materials science and pharmaceuticals .

(E)-2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 157945-82-9)

- Structure : Positional isomer of the target compound, with the cyclopentyl group attached to the vinyl chain’s second carbon.

- Properties : Molecular weight 222.13 g/mol; stored under inert conditions due to boronate ester sensitivity .

- Synthetic Relevance : Positional isomerism may lead to divergent regioselectivity in coupling reactions.

Aryl-Substituted Dioxaborolanes

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Synthesis : Achieved in 83% yield using UiO-Co catalyst and B₂pin₂ in 4-methoxytoluene .

- Applications : Electron-rich aryl boronate esters are pivotal in synthesizing biaryl ethers and ligands for catalysis.

- Comparison : The methoxy group enhances electron density, accelerating oxidative addition in palladium-catalyzed reactions compared to aliphatic substituents.

2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 78504-09-3)

- Structure : Contains a sulfonyl group, a strong electron-withdrawing substituent.

- Applications : Used as USP7 inhibitors in cancer therapy; the sulfonyl group improves solubility and target binding .

- Reactivity : Electron-withdrawing groups slow transmetallation in cross-coupling but enhance stability.

Halogenated and Functionalized Derivatives

2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Data Tables

Table 2: Reactivity Trends Based on Substituents

| Substituent Type | Electronic Effect | Reactivity in Cross-Coupling | Stability |

|---|---|---|---|

| Cycloalkylvinyl (e.g., cyclopentyl) | Moderate donating | Moderate | High (steric protection) |

| Aryl (e.g., methoxyphenyl) | Electron-donating | High | Moderate |

| Halogenated (e.g., chlorophenyl) | Electron-withdrawing | Low | High |

| Sulfonyl (e.g., methylsulfonyl) | Strong withdrawing | Very low | Very high |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1 | Pinacolborane, PdCl₂(PPh₃)₂ | THF | 85% | |

| 2 | NaOt-Bu, pinacolborane | Benzene | 90% |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons and carbons in the cyclopentylvinyl and dioxaborolane groups. Note: The carbon directly bonded to boron may not appear due to quadrupolar relaxation .

- ¹¹B NMR : Confirm boron environment (δ ~30 ppm for dioxaborolanes) .

- MS (EI/ESI) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Table 2: Typical NMR Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Cyclopentyl CH₂ | 1.5–2.2 | 25–35 |

| Vinyl (CH=CH) | 5.8–6.5 | 120–130 |

| Dioxaborolane O-C-O | - | 80–85 (not observed) |

Advanced: How to resolve discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this boronate ester?

Methodological Answer:

Discrepancies often arise from:

Catalyst Systems : Screen Pd(PPh₃)₄ vs. PdCl₂(dppf) with varying ligand ratios.

Solvent Effects : Compare DMF (polar aprotic) vs. THF (coordinating).

Oxygen Sensitivity : Use degassed solvents and Schlenk techniques .

Byproduct Analysis : Identify homocoupling byproducts via LC-MS and adjust stoichiometry.

Advanced: What strategies optimize the compound's stability under different storage conditions?

Methodological Answer:

- Moisture Control : Store under argon at –20°C in flame-sealed ampules.

- Light Sensitivity : Use amber vials to prevent photodegradation of the vinyl group.

- Stability Assays : Periodically analyze purity via HPLC; decompose if >5% impurities detected .

Advanced: How to design experiments to study the compound's reactivity in cross-coupling reactions?

Methodological Answer:

Electrophile Screening : Test aryl halides (Br, I), triflates, or sulfonates.

Catalyst Optimization : Use Pd(0)/Pd(II) with ligands (SPhos, XPhos) in a DoE (Design of Experiments) approach.

Mechanistic Probes : Add radical scavengers (TEMPO) to rule out radical pathways .

Kinetic Monitoring : Use in-situ IR or NMR to track intermediates.

Basic: What are the key structural features influencing the compound's reactivity?

Methodological Answer:

- Steric Hindrance : The cyclopentyl group slows transmetalation in cross-couplings but enhances selectivity.

- Boron Electronic Effects : The dioxaborolane ring stabilizes the boron center, favoring nucleophilic attack .

- Comparative Data : Analogues with smaller substituents (e.g., methyl) show faster reaction rates but lower stability .

Advanced: How to analyze contradictory bioactivity data in different cell lines for derivatives?

Methodological Answer:

Dose-Response Curves : Test across 3–4 log concentrations to identify IC₅₀ variability.

Metabolic Stability : Assess liver microsome degradation rates.

SAR Studies : Modify the cyclopentyl or vinyl groups and compare bioactivity .

Basic: What are the common impurities encountered during synthesis?

Methodological Answer:

- Homocoupled Byproducts : Formed via oxidative dimerization; suppress with excess pinacolborane.

- Inorganic Residues : Remove via aqueous workup (NaHCO₃ wash).

- Degradation Products : Hydrolized boronic acids; detect via ¹¹B NMR .

Advanced: What computational methods predict the compound's behavior in catalytic cycles?

Methodological Answer:

- DFT Calculations : Model transition states for transmetalation steps (Gaussian, ORCA).

- Molecular Dynamics : Simulate solvent effects on boron coordination.

- Docking Studies : Predict interactions with enzyme active sites (AutoDock Vina) .

Advanced: How to address challenges in scaling up synthesis without compromising yield?

Methodological Answer:

Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps.

Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles.

Solvent Recovery : Distill and reuse THF/hexane mixtures to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.